N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine
Description
N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine is a secondary amine derivative featuring a 2,3-dihydro-1H-inden-2-amine core substituted with a 3-fluorophenyl group at the amine nitrogen. This scaffold is structurally related to psychoactive substances (e.g., 2-aminoindane derivatives) and pharmacologically active compounds targeting receptors such as AMPA or aggrecanase .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c16-13-6-3-7-14(10-13)17-15-8-11-4-1-2-5-12(11)9-15/h1-7,10,15,17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRSDQBJIBZTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated indane derivative in the presence of a palladium catalyst and a base.
Amination: The final step involves the introduction of the amine group through a reductive amination reaction. This can be achieved by reacting the fluorophenyl-indane intermediate with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination in the presence of iron catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine has been investigated for its potential therapeutic uses:
Cancer Treatment:
Research indicates that compounds similar to this compound exhibit anti-cancer properties by inhibiting Inhibitor of Apoptosis Proteins (IAPs). These proteins are known to prevent apoptosis in cancer cells, thus allowing the compound to promote cell death in various cancer types, including:
- Acute Myeloid Leukemia
- Breast Cancer
- Non-Small Cell Lung Cancer
Mechanism of Action:
The compound is believed to induce apoptosis by binding to IAP proteins and promoting their degradation, thereby enhancing the activity of caspases involved in the apoptotic pathway .
Biological Research Applications
Ligand Development:
this compound is also being explored as a ligand in biochemical assays. Its ability to interact with various biological macromolecules makes it a candidate for further development in drug discovery programs.
Data Table: Summary of Research Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Treatment | Inhibition of IAP proteins | Induces apoptosis in various cancer cell lines |
| Biochemical Assays | Potential ligand for target proteins | Shows binding affinity to specific macromolecules |
| Synthetic Chemistry | Building block for complex organic molecules | Useful in the synthesis of specialty chemicals |
Case Studies
Case Study 1: Anti-Cancer Efficacy
In a study focused on acute myeloid leukemia (AML), this compound demonstrated significant cytotoxic effects on AML cell lines. The mechanism was attributed to the compound's ability to disrupt IAP-caspase interactions, leading to increased apoptosis rates .
Case Study 2: Ligand Interaction Studies
A series of binding assays were conducted using this compound as a ligand. Results indicated that the compound binds selectively to certain receptors involved in metabolic pathways, suggesting its potential utility in metabolic disorder treatments.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the indane core provides structural stability. The amine group can form hydrogen bonds with the active site of the target, leading to modulation of its activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The 2,3-dihydro-1H-inden-2-amine scaffold is versatile, with modifications at the amine nitrogen or indene ring driving pharmacological diversity. Key analogues include:
Pharmacological Activities
- Psychoactive Derivatives: 2-Aminoindane derivatives like 5-IAI and MDAI exhibit stimulant effects, leading to regulatory control . The 3-fluorophenyl substituent in the target compound may alter receptor binding kinetics compared to these unhalogenated analogues.
- Enzyme Inhibitors: Compound 11 in incorporates a cis-(1S)(2R)-amino-2-indanol scaffold, achieving aggrecanase inhibition (IC50 < 1 μM) via conformational constraint. Fluorine in the target compound could enhance binding to hydrophobic enzyme pockets.
- Antimicrobial Activity : (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI) shows potent activity against Gram-negative bacteria (e.g., E. coli), attributed to electron-withdrawing groups enhancing membrane disruption .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorophenethylamine with appropriate precursors under controlled conditions. Various methodologies have been employed to optimize yield and purity. For instance, catalytic methods have been explored to enhance the efficiency of the C–N bond formation necessary for its synthesis .
Anticancer Properties
This compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro studies indicate that this compound exhibits significant antiproliferative effects:
| Cell Line | % Inhibition |
|---|---|
| T-47D (Breast) | 90.47% |
| SR (Leukemia) | 81.58% |
| SK-MEL-5 (Melanoma) | 84.32% |
| MDA-MB-468 (Breast) | 84.83% |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
The biological activity of this compound appears to be mediated through multiple mechanisms. It has been shown to inhibit various signaling pathways associated with cancer cell proliferation and survival. Specifically, it may act by inhibiting key enzymes involved in tumor growth and metastasis .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : In a study involving MDA-MB-435 cells, treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The compound's IC50 was determined to be approximately 1.95 µM, indicating potent activity against this cell line .
- Neuroprotective Effects : Beyond anticancer properties, this compound has shown potential neuroprotective effects in models of neurodegenerative diseases. It was observed to modulate inflammatory responses and reduce oxidative stress markers in neuronal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
